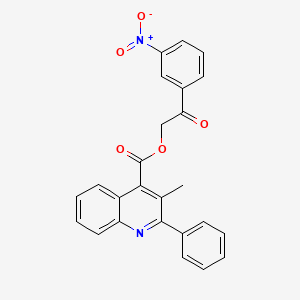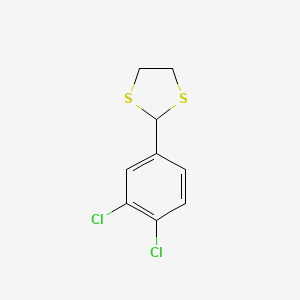
(e)-2-Cyano-3-(naphthalen-2-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(e)-2-Cyano-3-(naphthalen-2-yl)acrylic acid is an organic compound with the molecular formula C14H9NO2 It is a derivative of acrylic acid, featuring a cyano group and a naphthyl group attached to the acrylic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (e)-2-Cyano-3-(naphthalen-2-yl)acrylic acid can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction between 2-naphthaldehyde and cyanoacetic acid in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol, yielding the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(e)-2-Cyano-3-(naphthalen-2-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, yielding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amine derivatives.
科学的研究の応用
(e)-2-Cyano-3-(naphthalen-2-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the development of fluorescent probes and other bioactive molecules.
Industry: It is used in the production of polymers, dyes, and other materials with specific properties.
作用機序
The mechanism of action of (e)-2-Cyano-3-(naphthalen-2-yl)acrylic acid involves its interaction with molecular targets through various pathways. The cyano group and the naphthyl group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to specific biological effects.
類似化合物との比較
Similar Compounds
(E)-3-(naphthalen-2-yl)acrylic acid: This compound is similar in structure but lacks the cyano group, which can affect its reactivity and applications.
2-Naphthol: A precursor in the synthesis of various naphthalene derivatives, including (e)-2-Cyano-3-(naphthalen-2-yl)acrylic acid.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a naphthyl group and additional functional groups, used in different synthetic applications.
Uniqueness
This compound is unique due to the presence of both the cyano and naphthyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound in various research and industrial applications.
特性
CAS番号 |
37630-54-9 |
|---|---|
分子式 |
C14H9NO2 |
分子量 |
223.23 g/mol |
IUPAC名 |
(E)-2-cyano-3-naphthalen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C14H9NO2/c15-9-13(14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-8H,(H,16,17)/b13-8+ |
InChIキー |
DGBCTRJIBBKQEU-MDWZMJQESA-N |
異性体SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C(\C#N)/C(=O)O |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C=C(C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12042562.png)

![3-[(Z)-(3-Cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12042567.png)
![3-Methyl-2-(3-methylbutyl)-1-(pentylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12042571.png)



![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12042592.png)
![[(5E)-5-({5-[4-(aminosulfonyl)phenyl]-2-furyl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12042602.png)
![9,9'-Spirobi[fluoren]-2-yldiphenylphosphine oxide](/img/structure/B12042617.png)
![4-Chloro-N-[2-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-YL)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12042618.png)
![methyl {[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12042624.png)
![N-[4-(acetylamino)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042627.png)
